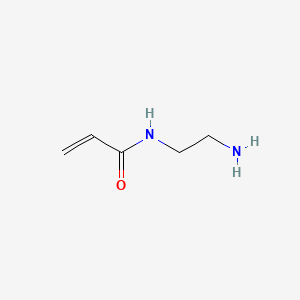

N-(2-Aminoethyl)acrylamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-5(8)7-4-3-6/h2H,1,3-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJGFDIZSMWOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-28-0 | |

| Record name | 2-Propenamide, N-(2-aminoethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40178631 | |

| Record name | N-(2-Aminoethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23918-29-8 | |

| Record name | N-(2-Aminoethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023918298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Aminoethyl Acrylamide

Acryloyl Chloride Reaction Pathways

The reaction of acryloyl chloride with a source of ethylenediamine (B42938) is a primary method for synthesizing N-(2-Aminoethyl)acrylamide. This approach can be carried out directly or by using a protected precursor to control selectivity.

Direct Acrylation of Ethylenediamine

The most direct route to this compound involves the reaction of acryloyl chloride with ethylenediamine. smolecule.com To favor the formation of the mono-acylated product over the di-acylated byproduct, an excess of ethylenediamine is typically used. The reaction is generally performed in a suitable solvent, such as dry ether or dichloromethane (B109758), at low temperatures (e.g., 0°C) to manage the exothermic nature of the reaction. oup.com A base, like triethylamine (B128534), is often added to neutralize the hydrochloric acid generated during the acylation process.

A study by an academic research group detailed a procedure where a solution of ethylenediamine in dry ether was added slowly to a cooled solution of acryloyl chloride, also in dry ether, with intensive stirring. oup.com This method resulted in the precipitation of this compound hydrochloride, which could be filtered, washed with ether, and dried, reportedly achieving a quantitative yield. oup.com

Table 1: Representative Reaction Conditions for Direct Acrylation

| Reactants | Solvent | Temperature | Base | Outcome | Reference |

| Acryloyl chloride, Ethylenediamine | Dichloromethane | Low Temperature | Triethylamine | This compound | |

| Acryloyl chloride, Ethylenediamine | Dry Ether | 0°C | None specified | This compound hydrochloride | oup.com |

Protected Precursor Strategies (e.g., N-Boc-ethylenediamine)

To enhance selectivity and minimize the formation of undesired byproducts, a common strategy involves the use of a protected form of ethylenediamine, such as N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate). This protecting group strategy ensures that only one of the amine groups is available to react with the acryloyl chloride.

The synthesis involves reacting N-Boc-ethylenediamine with acryloyl chloride, typically in the presence of a base like triethylamine and a dry solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction is initiated at a low temperature (ice bath) and then allowed to proceed at room temperature. nih.gov This yields the Boc-protected intermediate, N-Boc-aminoethyl acrylamide (B121943). nih.gov

Following the acylation, the Boc protecting group is removed. This is typically achieved by treating the intermediate with a strong acid, such as hydrochloric acid in a solvent like dioxane. nih.gov This deprotection step regenerates the primary amine, yielding the final this compound product, often as a hydrochloride salt. nih.gov This multi-step process, while longer, provides better control and leads to a purer product. nih.gov

Amidation Reactions for this compound Synthesis

Amidation reactions provide an alternative pathway to this compound. This can involve reacting acrylamide derivatives with primary amines. smolecule.com Another approach is the amidation of a pre-existing polymer. For instance, polymethylacrylate can be functionalized through amidation processes to incorporate the desired aminoethyl acrylamide units. smolecule.com This method is particularly useful for modifying existing polymer structures to introduce new functionalities.

Polymer Functionalization Routes to Incorporate this compound Units

This compound units can be incorporated into polymers after the main polymer chain has already been formed. This post-polymerization modification is a versatile technique. One method involves the organocatalyzed amidation of polymers like polymethylacrylate. smolecule.com This allows for the conversion of the methyl ester groups on the polymer backbone into N-(2-aminoethyl)amide side chains.

Another example is the functionalization of hyaluronic acid (HA). The carboxylic acid groups on the HA backbone can be reacted with the primary amine of the this compound linker. nih.gov This reaction is often facilitated by coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) to form a stable amide bond. nih.gov This method effectively grafts the acrylamide functionality onto the biopolymer, preparing it for subsequent cross-linking or other modifications. nih.gov

Optimization of Reaction Conditions and Purification Techniques

The success of synthesizing this compound hinges on the careful optimization of reaction parameters and effective purification methods.

Solvent Selection and Base Catalysis Considerations

The choice of solvent is critical for controlling reaction kinetics and solubility of reactants and products. For the acryloyl chloride pathway, anhydrous solvents like dichloromethane, tetrahydrofuran (THF), and dry ether are commonly used to prevent hydrolysis of the highly reactive acryloyl chloride. oup.comnih.gov

Base catalysis plays a dual role: it neutralizes the HCl byproduct and can influence the reaction rate. Triethylamine is a frequently used organic base for this purpose because it is soluble in the organic solvents used and the resulting triethylammonium (B8662869) chloride salt can often be easily removed by filtration or washing. nih.gov

In the synthesis involving N-Boc-ethylenediamine, the reaction is often cooled initially to control the exothermic reaction between the amine and acryloyl chloride. nih.gov After the initial addition, the reaction is allowed to warm to room temperature to ensure it goes to completion. nih.gov

Purification techniques are essential to isolate the desired product from unreacted starting materials, byproducts, and the base. Common methods include:

Filtration: To remove precipitated salts like triethylammonium chloride or the product itself if it precipitates as a hydrochloride salt. oup.com

Washing/Extraction: The reaction mixture is often washed with aqueous solutions, such as sodium hydrogen carbonate, to remove acidic impurities and excess reagents. nih.gov

Recrystallization or Column Chromatography: These techniques are employed to achieve high purity of the final product.

Evaporation/Drying: Solvents are removed using a rotary evaporator, and the final product is often dried under vacuum to eliminate any residual solvent. nih.gov

Control of Reaction Temperature and Duration

Precise control over reaction temperature and duration is essential for the successful synthesis of this compound, primarily when reacting acryloyl chloride with a protected form of ethylenediamine, such as N-Boc-ethylenediamine. nih.govmdpi.com The reaction is highly exothermic, and careful temperature management is required to minimize side reactions and prevent the polymerization of the acrylamide functional group.

The synthesis is typically initiated at a reduced temperature. In one established method, the reaction vessel containing N-Boc-ethylenediamine and a base like triethylamine in a solvent such as dry tetrahydrofuran is cooled in an ice bath (approximately 0 °C). nih.gov The acryloyl chloride is then added dropwise to this cooled solution. nih.govmdpi.com This initial low-temperature phase helps to control the vigorous nature of the acylation reaction. The mixture is often stirred at this low temperature for a set period, for instance, two hours, to ensure the initial reaction proceeds smoothly. nih.gov

Following the initial phase, the reaction is allowed to continue for an extended duration to ensure it reaches completion. A common practice is to let the reaction mixture warm to room temperature and stir overnight. nih.govmdpi.com This prolonged reaction time maximizes the conversion of the reactants into the desired N-Boc-protected intermediate. The deprotection step to yield the final product also has specific time requirements, such as stirring with hydrochloric acid in dioxane for four hours at room temperature. nih.gov

| Step | Parameter | Condition | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Initial Temperature | 0 °C (Ice Bath) | Control exothermic reaction, minimize side products. | nih.gov |

| Initial Duration | 2 hours | Allow for controlled initial reaction. | nih.gov | |

| Subsequent Duration | Overnight at room temperature | Ensure reaction completion. | nih.gov | |

| Deprotection (of Boc-group) | Temperature | Room Temperature | Standard condition for Boc-deprotection with HCl. | nih.gov |

| Duration | 4 hours | Ensure complete removal of the protecting group. | nih.gov |

Isolation and Purity Assessment Methodologies

Following the synthesis, a multi-step process is required to isolate the this compound and assess its purity. These methodologies ensure the removal of unreacted starting materials, by-products, and solvents.

Isolation Techniques

A frequently employed method for isolating the intermediate product, N-Boc-aminoethyl acrylamide, is liquid-liquid extraction. nih.gov The reaction mixture is first diluted with an aqueous solution, such as sodium hydrogen carbonate, and then extracted with an immiscible organic solvent like dichloromethane (DCM). nih.gov This separates the desired product, which is soluble in the organic phase, from water-soluble impurities. The organic phase is then washed sequentially with sodium hydrogen carbonate solution and saturated brine to remove any remaining acidic or aqueous impurities. nih.gov

After the washing steps, the organic phase is dried using an anhydrous drying agent, such as sodium sulphate, to remove residual water. nih.gov The solvent is subsequently removed under reduced pressure, typically using a rotary evaporator, to yield the crude product. nih.gov A final drying step in a vacuum chamber overnight ensures the complete removal of volatile residues. nih.gov For the final deprotected product, which is often a hydrochloride salt, the isolation may simply involve evaporating the solvent after the reaction is complete. nih.govmdpi.com The crude product can be further purified by washing with a solvent in which it is insoluble, such as diethyl ether, to remove non-polar impurities. mdpi.com

Purity Assessment

The purity and structural integrity of the synthesized this compound and its intermediates are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. mdpi.com Quantitative NMR (qNMR) can also be used to determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. ox.ac.uk While ¹³C NMR is less common for quantification due to longer relaxation times, ¹H NMR is routinely used for assessing the ratio of product to precursors or impurities, provided the signals are well-resolved. ox.ac.ukreddit.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the final product. For related compounds like N-(2-Aminoethyl)methacrylamide Hydrochloride, HPLC is explicitly used to confirm a purity of over 98.0%. tcichemicals.com This technique separates the components of a mixture, allowing for the quantification of the main product and any impurities.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound, providing further evidence of its identity. mdpi.com

| Technique | Purpose | Key Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural Confirmation & Relative Purity | Presence of characteristic peaks for vinyl and ethyl protons, ratio of product to impurities. | mdpi.comox.ac.uk |

| ¹³C NMR Spectroscopy | Structural Confirmation | Presence of characteristic peaks for carbonyl and vinyl carbons. | mdpi.com |

| HPLC | Quantitative Purity Analysis | Percentage purity of the compound. | tcichemicals.comnih.gov |

| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) corresponding to the expected molecular weight. | mdpi.com |

Polymerization Principles and Advanced Architectures of N 2 Aminoethyl Acrylamide

Free Radical Polymerization of N-(2-Aminoethyl)acrylamide

The free radical polymerization of this compound proceeds through a vinyl addition mechanism, which is characteristic of acrylamide (B121943) and its derivatives. The process is initiated by the generation of free radicals from an initiator molecule. These highly reactive species attack the carbon-carbon double bond of the acrylamide monomer, converting it into a reactive radical that propagates the polymerization chain.

A commonly employed initiation system for the polymerization of acrylamides, which has been successfully adapted for this compound, is the persulfate-tetramethylethylenediamine (TEMED) system. In this redox pair, persulfate generates the initiating free radicals that convert the monomer into a reactive species, thereby starting the chain reaction. The polymerization kinetics and the properties of the resulting polymer are influenced by the presence of the aminoethyl substituent, necessitating careful control over reaction conditions to achieve the desired polymer characteristics.

Table 1: Initiation Methods for Free Radical Polymerization

| Initiator System Component | Role in Initiation |

| Persulfate (e.g., Ammonium Persulfate) | Generates the primary free radicals that initiate polymerization. |

| Tetramethylethylenediamine (TEMED) | Acts as a catalyst to accelerate the formation of free radicals from persulfate. |

The propagation phase of free radical polymerization involves the sequential addition of this compound monomers to the growing polymer chain. This process leads to the formation of long, linear polymer chains known as homopolymers, specifically poly(this compound). The structure consists of a polyacrylamide backbone with pendant aminoethyl functional groups.

The presence of the primary amine on the aminoethyl side chain provides a reactive site for post-polymerization modification or cross-linking. While the polymerization of the acrylamide group itself forms the linear chains, cross-linked networks or hydrogels can be created by introducing a bifunctional cross-linking agent that can react with the amine groups of different polymer chains. This dual functionality, with a polymerizable vinyl group and a reactive amine group, allows for the creation of structured polymeric materials. researchgate.net The polymerization can be initiated by heat or chemical initiators, leading to the formation of these cross-linked structures. researchgate.net

Mechanisms and Initiation Methods

Controlled Radical Polymerization (CRP) Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the use of a thiocarbonylthio compound, known as a chain transfer agent (CTA) or RAFT agent.

The RAFT mechanism involves a series of steps:

Initiation : Radicals are generated by a standard initiator (e.g., an azo compound like AIBN).

Reversible Addition-Fragmentation : The propagating radical adds to the C=S bond of the RAFT agent. The resulting intermediate radical then fragments, releasing a new radical (R•) that can initiate a new polymer chain.

Reinitiation : The expelled radical (R•) adds to a monomer, starting a new propagating chain.

Equilibration : A rapid equilibrium is established where the propagating chains reversibly add to the polymeric RAFT agent. This main equilibrium allows all chains to have an equal opportunity to grow, resulting in a controlled polymerization and polymers with low polydispersity. publish.csiro.au

The selection of the CTA is critical and depends on the monomer being polymerized. sigmaaldrich.com For acrylamide-based monomers, trithiocarbonates and dithiobenzoates are often effective. mdpi.com Research on related primary amine-containing methacrylamides has demonstrated the successful use of specific CTAs in aqueous media, providing a basis for selecting agents for this compound. researchgate.netscispace.com

Table 2: Examples of Chain Transfer Agents (CTAs) for RAFT Polymerization of Acrylamide-Type Monomers

| Chain Transfer Agent (CTA) | Abbreviation | Class | Applicable Monomers |

| 4-Cyanopentanoic acid dithiobenzoate | CTP | Dithiobenzoate | Acrylamides, Methacrylamides researchgate.netscispace.comjove.com |

| 4-Cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoic acid | CDTPA | Trithiocarbonate | Acrylamides |

RAFT polymerization is a powerful method for producing well-defined homopolymers of this compound with controlled molecular structures. The "living" nature of the RAFT process, where the vast majority of polymer chains retain their active thiocarbonylthio end-group, is particularly advantageous for creating more complex architectures like block copolymers. publish.csiro.au

The synthesis of a homopolymer serves as the first step. By maintaining the integrity of the end-group, this homopolymer can then be used as a macro-CTA for the polymerization of a second, different monomer. This sequential monomer addition allows for the synthesis of well-defined diblock copolymers. Studies have shown that visible-light mediated RAFT polymerization of N-(2-aminoethyl) acrylamide hydrochloride (AEAM) in water can produce a range of polymer structures, from homopolymers to various block copolymers. This controlled process can be paused and restarted by cycling the light exposure, demonstrating the living characteristics of the polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

End-Group Functionalization via RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with well-defined architectures and, crucially, for introducing specific chemical groups at the end of polymer chains. This end-group functionalization is critical for applications such as bioconjugation, where polymers are attached to biological molecules. nih.govnih.gov

A common strategy involves the use of functional chain transfer agents (CTAs) or the post-polymerization modification of the terminal thiocarbonylthio group. acs.org One approach to introduce a primary amine at the ω-terminus (the end of the polymer chain) is through the use of N-substituted maleimido monomers in a modified block polymerization. nih.govnih.gov For example, N-(2-aminoethyl)maleimide trifluoroacetate (B77799) can be added with high efficiency to the end of a RAFT-synthesized polymer, introducing a reactive primary amine. nih.gov This method has been successfully applied to polymers like poly(dimethylaminoethyl methacrylate) and poly(N-isopropyl acrylamide). nih.gov

The retention of the RAFT end-group is essential for creating more complex structures, such as block copolymers. For instance, a poly(dimethylaminoethyl methacrylate) (pDMAEMA) chain functionalized with an amine end-group (Mn = 10,600 g/mol , Mw/Mn = 1.14) can act as a macro-CTA for the polymerization of a second monomer, like styrene. nih.govnih.gov This results in a diblock copolymer with a precisely located functional group at the junction of the two blocks. nih.govnih.gov These terminal amine groups can then be conjugated with other molecules, such as fluorescent dyes or targeting ligands like folic acid, with high efficiency. nih.govnih.gov

Single-Electron Transfer Living Radical Polymerization (SET-LRP)

Single-Electron Transfer Living Radical Polymerization (SET-LRP) is a robust controlled radical polymerization technique that has been successfully employed for the polymerization of acrylamide and its derivatives, including this compound. acs.orgrug.nl This method is particularly advantageous for its ability to proceed under mild conditions and its tolerance to various functional groups. researchgate.netnih.gov

SET-LRP has been used to graft cationic polymers from the surface of cellulose (B213188) nanocrystals (CNCs). researchgate.netcanada.ca In this "grafting-from" approach, an initiator is first attached to the CNC surface, followed by the polymerization of monomers like N-(2-aminoethyl)methacrylamide (a related monomer to this compound). researchgate.netcanada.ca This process creates CNCs with cationic polymer brushes, which have potential applications in the biomedical field. researchgate.netcanada.ca The polymerization is typically mediated by a copper catalyst system, such as Cu(0) wire or CuBr, in conjunction with a ligand like tris(2-aminoethyl)amine (B1216632) (TREN) or its methylated derivative, Me6-TREN. rug.nlrsc.org

The kinetics of SET-LRP of acrylamide have been shown to be very rapid, with high monomer conversions achieved in a short time while maintaining narrow molecular weight distributions. acs.org For example, polymerizations can reach over 95% conversion in just a few minutes, producing well-defined polymers. acs.org This control allows for the synthesis of block copolymers through in-situ chain extension, further demonstrating the "living" nature of the polymerization. acs.org

Photo-initiated Controlled Radical Polymerization

Photo-initiated Controlled Radical Polymerization (photo-CRP) offers several advantages, including spatial and temporal control over the polymerization process, which can be started and stopped by simply turning a light source on and off. core.ac.ukacs.org This technique has been applied to the polymerization of this compound, often in the form of its hydrochloride salt (AEAM), to synthesize a range of polymer architectures. core.ac.uk

One prominent method is photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. cumhuriyet.edu.tr This technique combines the principles of RAFT with a photocatalytic cycle, often using a photosensitizer like Eosin Y. cumhuriyet.edu.tr PET-RAFT has been used for "grafting-from" polymerizations, where polymers are grown from a surface or a larger molecule. For instance, this compound has been grafted from the enzyme D-aminoacylase using this method. cumhuriyet.edu.tr The process is initiated by visible light, making it suitable for modifying sensitive biological molecules. cumhuriyet.edu.tr

Another approach involves the use of an external photoinitiator in conjunction with a RAFT agent. acs.org For example, the polymerization of primary amine-functionalized acrylamide monomers has been achieved using a dithiobenzoate CTA and a phosphine (B1218219) oxide photoinitiator under visible light. acs.org This system allows for the synthesis of well-defined polymers in aqueous media at room temperature. acs.org The polymerization can be switched on and off by controlling the light exposure, a key feature of controlled radical polymerizations. core.ac.uk

Copolymerization with Diverse Monomers

Copolymerization is a powerful strategy to create materials with a wide range of properties by combining different monomers into a single polymer chain. This compound (AEA) is often copolymerized with other monomers to impart specific functionalities, such as temperature or pH responsiveness.

Design and Synthesis of Random and Block Copolymers

Random and block copolymers of this compound have been synthesized with various comonomers, including N-isopropyl acrylamide (NIPAAm) and 2-aminoethyl methacrylate (B99206) (AEMA).

The copolymerization of AEA with NIPAAm can be used to create thermo-responsive polymers. tandfonline.commdpi.com NIPAAm-based polymers exhibit a lower critical solution temperature (LCST), above which they become insoluble in water. mdpi.com The incorporation of a hydrophilic monomer like AEA can modulate this LCST. These copolymers can be synthesized via free radical polymerization. tandfonline.com

Copolymers with 2-aminoethyl methacrylate (AEMA) are also of interest. nih.govfinechem-mirea.ru Both AEA and AEMA contain primary amine groups, which can be protonated at low pH, making the resulting polymers cationic and pH-responsive. expresspolymlett.com The synthesis of these copolymers can be achieved through radical copolymerization in polar solvents. finechem-mirea.ru

The design of block copolymers allows for the creation of well-defined architectures. For example, block copolymers of AEA can be synthesized using controlled radical polymerization techniques like RAFT. researchgate.net This allows for the precise control over the length of each block, leading to materials with specific self-assembly properties. researchgate.net

Influence of Monomer Ratios on Resulting Polymer Properties

The ratio of monomers in a copolymer has a significant impact on the properties of the final material. rsc.org

In copolymers of this compound and N-isopropyl acrylamide, the monomer ratio directly affects the lower critical solution temperature (LCST). Increasing the content of the hydrophilic AEA monomer will generally increase the LCST of the resulting copolymer.

For copolymers containing ionizable groups, such as the amine groups in AEA and AEMA, the monomer ratio influences the charge density of the polymer at a given pH. This, in turn, affects properties like swelling behavior in hydrogels and the interaction with charged species. tandfonline.comresearchgate.net For instance, in hydrogels made from copolymers of 2-(dimethylamino)ethylacrylate and N,N'-dimethyl acrylamide, the swelling ratio was found to be dependent on the feed monomer ratio. researchgate.net

The mechanical and thermal properties of copolymers are also influenced by the monomer composition. rsc.org For example, in a ternary copolymer system, the scale inhibiting performance was found to be greatly influenced by the monomer ratio. rsc.org

Table 1: Influence of Monomer Ratio on Copolymer Properties

| Copolymer System | Monomer Ratio | Effect on Property |

| N-isopropylacrylamide / 2-aminoethyl methacrylate | Increasing 2-aminoethyl methacrylate content | Increase in phase transition temperature. finechem-mirea.ru |

| 2-(dimethylamino)ethylacrylate / N,N'-dimethyl acrylamide | Varied feed monomer mol ratios | Affects the swelling properties of the resulting hydrogel. researchgate.net |

| Itaconic acid / Acrylamide / Sodium p-styrene sulfonate | Varied molar ratios | Significant influence on the scale inhibiting performance. rsc.org |

Graft Polymerization Strategies

Graft polymerization is a technique used to attach polymer chains (grafts) onto a backbone polymer or a surface. This method is particularly useful for modifying the properties of natural polymers or for creating functional surfaces.

One common approach for graft polymerization of acrylamide derivatives onto natural polymers like cellulose is through photo-initiation. researchgate.net In this method, a photo-initiator, such as benzophenone, is first immobilized on the cellulose surface. researchgate.net Upon UV irradiation, the initiator abstracts a hydrogen atom from the cellulose, creating a radical that can then initiate the polymerization of acrylamide monomers, resulting in polyacrylamide chains grafted onto the cellulose backbone. researchgate.net This process has been shown to enhance the thermal stability of the modified material. researchgate.net

A "grafting-from" strategy using controlled radical polymerization techniques has also been employed. researchgate.netcanada.cacumhuriyet.edu.tr This involves attaching an initiator to a substrate and then growing the polymer chains directly from the surface. For example, this compound has been grafted from the enzyme D-aminoacylase using photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. cumhuriyet.edu.tr Similarly, surface-initiated single-electron-transfer living radical polymerization (SI-SET-LRP) has been used to graft cationic polymers from cellulose nanocrystals. researchgate.netcanada.ca

These graft polymerization strategies allow for the creation of hybrid materials that combine the properties of the backbone material with the functionality of the grafted polymer.

Grafting-from Methodologies for Polymer-Protein Conjugates

The "grafting-from" approach represents a powerful strategy for synthesizing well-defined polymer-protein conjugates, where polymer chains are grown directly from initiation sites on the protein surface. This method allows for the creation of dense polymer shells and precise control over the final architecture. The hydrophilic monomer this compound (AEA) has been successfully utilized in this context to modify enzymes and study the resulting changes in their properties.

A notable example involves the modification of the industrial enzyme D-aminoacylase using photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. In this process, the protein is first functionalized with a suitable RAFT chain transfer agent (CTA) via activated ester chemistry, transforming the biomolecule into a macroinitiator. Subsequently, the AEA monomers are polymerized from these specific sites on the D-aminoacylase under visible light irradiation. This technique is advantageous as it can be performed under mild conditions, which is crucial for preserving the protein's delicate structure and function.

Research has demonstrated that conjugating poly(this compound) (pAEA) to D-aminoacylase via this "grafting-from" strategy can significantly enhance the enzyme's thermal stability. In one study, the effects of hydrophilic pAEA chains were compared with those of a more hydrophobic polymer, poly(N-(iso-butoxymethyl) acrylamide). The results indicated that the "grafting-from" modification with these polymers improved the enzyme's stability against heat-induced denaturation. Specifically, the study highlighted that the hydrophobic monomer conjugate increased the enzyme's activity more than the hydrophilic AEA conjugate, showcasing how polymer composition can be tuned to modulate biocatalytic performance.

| Key Outcome | The primary effect of the polymer conjugation on the enzyme. | The modification by grafting from strategy increased the thermal stability of the D-aminoacylase enzyme. | [Source 5] |

Surface-Initiated Grafting onto Substrates (e.g., Cellulose Nanocrystals)

Surface-initiated polymerization is a versatile "grafting-from" technique used to modify the surfaces of various substrates, thereby imparting new functionalities. While the specific use of this compound for grafting onto cellulose nanocrystals (CNCs) is not extensively documented in the reviewed literature, significant research has been conducted on its close structural analog, N-(2-aminoethylmethacrylamide) (AEMA) . The findings from AEMA provide critical insights into how amine-functionalized acrylamide-type polymers can be used to alter the properties of cellulosic nanomaterials.

The modification of CNCs with poly(N-(2-aminoethylmethacrylamide)) (pAEMA) is typically achieved through surface-initiated single-electron-transfer living radical polymerization (SI-SET-LRP). researchgate.netcanada.ca This multi-step process begins with the chemical attachment of an initiator, commonly 2-bromoisobutyryl bromide, to the surface hydroxyl groups of the CNCs. researchgate.netmdpi.com This step transforms the CNCs into a macroinitiator platform.

In the subsequent polymerization step, the AEMA monomer is introduced along with a copper(I) bromide catalyst. canada.ca The polymerization is initiated from the bromide sites on the CNC surface, leading to the growth of dense pAEMA brushes. canada.camdpi.com This "grafting-from" approach ensures that the polymer chains are covalently bound to the CNC core. researchgate.net

The primary outcome of this modification is a fundamental change in the surface properties of the cellulose nanocrystals. Unmodified CNCs typically possess an anionic (negative) surface charge due to sulfate (B86663) half-ester groups remaining from the acid hydrolysis extraction process. The successful grafting of cationic pAEMA brushes transforms the surface, rendering it cationic (positive), as confirmed by zeta potential measurements. researchgate.netcanada.canih.gov This alteration from an anionic to a cationic surface is crucial for expanding the applications of CNCs, particularly in biomedical fields where interactions with biological components are governed by surface charge. researchgate.netcanada.canih.gov

Table 2: Research Findings on pAEMA Grafting from Cellulose Nanocrystals

| Parameter | Description | Detail | Citation |

|---|---|---|---|

| Substrate | The nanomaterial being surface-modified. | Cellulose Nanocrystals (CNCs). | [Source 2, 3] |

| Monomer | The monomer used for surface grafting (a close analog to AEA). | N-(2-aminoethylmethacrylamide) hydrochloride (AEMA). | [Source 3] |

| Polymerization Method | The "grafting-from" technique employed. | Surface-Initiated Single-Electron-Transfer Living Radical Polymerization (SI-SET-LRP). | [Source 2, 3] |

| Initiator | The molecule attached to the CNC surface to start polymerization. | 2-bromoisobutyryl bromide. | [Source 2, 4] |

| Catalyst System | Components used to facilitate the LRP reaction. | Copper(I) bromide in a water/methanol mixture. | [Source 3, 4] |

| Key Finding | The principal change in CNC properties after grafting. | The anionic surfaces of unmodified CNCs were rendered cationic after the polymerization process. | [Source 3] |

Chemical Derivatization and Functionalization Chemistry of N 2 Aminoethyl Acrylamide

Reactivity of the Primary Amine Moiety

The primary amine group of N-(2-Aminoethyl)acrylamide is a key site for nucleophilic reactions, enabling the introduction of various functional groups and the formation of complex polymer architectures.

Nucleophilic Addition Reactions

The primary amine of this compound readily participates in nucleophilic addition reactions. smolecule.com This reactivity allows for the molecule to act as a nucleophile, attacking electrophilic centers. For instance, it can react with electrophiles such as isocyanates and aldehydes. smolecule.com This characteristic is fundamental to its use in various synthetic applications, including the modification of polymers and the synthesis of new functional monomers. scirp.org The nucleophilic nature of the amine also allows for reactions with other electrophilic species, contributing to its role in creating stable, cross-linked networks.

Formation of Amide Bonds with Carboxylic Acids

The primary amine of this compound can react with carboxylic acids to form stable amide bonds. This reaction is a cornerstone of bioconjugation and material functionalization. The process often requires an activation step for the carboxylic acid, which can be converted into a more reactive intermediate like an acyl chloride or an activated ester. nih.govresearchgate.net One-pot methods using reagents like thionyl chloride or systems such as di-tert-butyl dicarbonate (B1257347) (Boc2O) with a catalyst have been developed to facilitate this transformation efficiently. researchgate.netasiaresearchnews.com This amide bond formation is crucial for attaching molecules, such as peptides or drugs, to polymers containing this compound units.

A study demonstrated the synthesis of a hyaluronic acid acrylamide (B121943) derivative by reacting the carboxylic acid group of hyaluronic acid with the amino group of the N-(2-aminoethyl) acrylamide linker. researchgate.net This highlights the practical application of this reaction in creating functional biomaterials.

Reactions with Aldehydes and Isocyanates

The primary amine of this compound exhibits reactivity towards both aldehydes and isocyanates. smolecule.com The reaction with aldehydes can lead to the formation of Schiff bases (imines), which can be further reduced to form stable secondary amine linkages. This reactivity has been utilized in the development of scavenger resins, where cross-linked poly[N-(2-aminoethyl)-acrylamide] has been shown to be highly selective for capturing aromatic aldehydes. researchgate.net

The reaction with isocyanates results in the formation of urea (B33335) linkages. This reaction is particularly useful in the synthesis of polyurethanes and other polymers. For example, this compound can be reacted with water-dispersible polyisocyanates to form polyurethane acrylamide polymers. google.com The high reactivity of the amine group towards isocyanates also allows for its use in scavenging excess isocyanate reagents in chemical reactions. researchgate.net

Functionalization via the Acrylamide Group

The acrylamide portion of the molecule provides a site for polymerization and other addition reactions, contributing to the formation of the polymer backbone and allowing for further modification.

Cross-linking Reactions

The acrylamide group of this compound is susceptible to free-radical polymerization, which can lead to the formation of cross-linked polymer networks. smolecule.com The incorporation of this monomer into polymer chains significantly increases the cross-linking density. This is due to the presence of the pendant primary amine groups, which can participate in secondary cross-linking reactions with other functional groups like aldehydes or carboxylic acids, creating highly stable three-dimensional structures. polysciences.com This cross-linking capability is particularly valuable in the development of hydrogels with controlled swelling and enhanced mechanical stability. polysciences.com

| Cross-linking Agent | Polymer System | Resulting Property | Reference |

| Aldehydes, Carboxylic Acids | Acrylamide-based systems | Enhanced cross-linking density, stable 3D networks | |

| - | Free radical polymerization | Cross-linked polyacrylamide chains | smolecule.com |

Michael Addition Reactions

The α,β-unsaturated carbonyl system of the acrylamide group makes it an excellent Michael acceptor. wikipedia.org It can react with various nucleophiles, known as Michael donors, in a conjugate addition reaction. wikipedia.org Amines, including the primary amine of another this compound molecule, can act as Michael donors, leading to the formation of new carbon-nitrogen bonds. nih.govresearchgate.net This reaction is fundamental in polymer chemistry and is used to modify polymers and synthesize new materials. The reaction between an amine and an acrylamide typically proceeds via a Michael addition mechanism to form a β-amino propionamide (B166681) derivative. nih.gov

The reactivity of the acrylamide group in Michael additions is a key feature in various biological and synthetic contexts. For instance, the neurotoxicity of acrylamide is attributed to its ability to form covalent adducts with cysteine residues in proteins via a Michael addition reaction. nih.gov

| Michael Donor | Michael Acceptor | Product |

| Enolate | α,β-unsaturated carbonyl | Michael adduct |

| Amine | Acrylamide | β-amino propionamide |

| Cysteine residue | Acrylamide | Covalent adduct |

Orthogonal Functionalization Strategies for Complex Molecular Assemblies

Orthogonal functionalization refers to the stepwise modification of a molecule at different reactive sites, where each reaction proceeds with high selectivity without affecting other functional groups. The distinct reactivity of the vinyl group and the primary amine on this compound makes it an ideal candidate for such strategies, enabling the construction of complex, well-defined macromolecular architectures.

The primary amine and the acrylamide can be addressed in a sequential manner. Typically, the acrylamide moiety is first polymerized, often with other comonomers, to create a polymer backbone. This process leaves the primary amine groups pendant along the polymer chain, available for subsequent, specific chemical transformations. This post-polymerization modification approach is a powerful tool for introducing diverse functionalities. nih.gov

Research has demonstrated the ability to create polymers with multiple, distinct functional groups by combining different orthogonal chemistries. For instance, copolymers containing fluorosulfate, silyl (B83357) ether, and azide (B81097) side chains have been synthesized. osti.gov These groups can be sequentially and selectively targeted. A fluorescent dye with a specific functional group can be attached to its reactive partner on the polymer backbone without cross-reactivity. osti.gov Following this, a second and even a third distinct functional molecule can be attached using different orthogonal reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create a triply functionalized polymer. osti.govosti.gov This highlights the high degree of control achievable through orthogonal strategies.

An example of creating complex assemblies is the formation of diblock copolymers where a bioconjugation site is precisely located at the junction between the two blocks. nih.gov This is achieved by using reversible addition-fragmentation chain transfer (RAFT) polymerization to create a polymer, and then adding a single unit of a monomer like N-(2-aminoethyl)maleimide to the end. nih.govacs.org This introduces a reactive primary amine at a specific location, which can then be used to attach other molecules, effectively creating a complex, functional macromolecular assembly. nih.govacs.org

The following table summarizes representative orthogonal reactions used in the functionalization of polymers, including those that could be applied to poly[this compound].

| Reaction Type | Reactive Groups Involved | Key Features | Potential Application for AEA-based Polymers |

| Active Ester Aminolysis | NHS-ester + Primary Amine | High efficiency, mild conditions. nih.govcnr.it | Conjugation of biomolecules, dyes, or drugs to the pendant amine groups of poly(AEA). |

| Thiol-Maleimide Michael Addition | Thiol + Maleimide (B117702) | High specificity, rapid reaction at neutral pH. cnr.it | Crosslinking hydrogels or attaching thiol-containing peptides after modifying the amine group to a maleimide. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High orthogonality and efficiency ("click" chemistry). osti.govosti.gov | Attaching a wide variety of molecules after converting the amine to either an azide or an alkyne. |

| Carbodiimide Chemistry | Carboxylic Acid + Primary Amine (with EDC/NHS) | Forms stable amide bonds, often used in bioconjugation. nih.govacs.org | Grafting poly(AEA) onto materials with carboxyl groups, or attaching carboxyl-containing molecules to poly(AEA). |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonyl Fluoride (or Fluorosulfate) + Phenol (or Amine) | Highly efficient and orthogonal "click" reaction. osti.govosti.gov | Multi-functionalization of copolymers containing AEA and other SuFEx-reactive monomers. |

Targeted Modifications for Specific Academic Research Applications

The ability to modify this compound, particularly after its incorporation into a polymer, has led to its use in a variety of targeted research applications. The pendant primary amine serves as a versatile handle for attaching specific molecules to tailor the final material for applications in biosensing, drug delivery, and tissue engineering. polysciences.com

Biosensing and Bioimaging: Polymers containing AEA can be functionalized with biorecognition elements (BREs) for biosensing applications. For example, poly(carboxybetaine) brushes, which resist non-specific protein adsorption, can be functionalized via their carboxyl groups. jakubdostalek.cz While not a direct modification of poly(AEA), this illustrates a common strategy where amine-containing molecules are crucial for conjugation. In a similar vein, polymers containing AEA can be modified to create platforms for label-free biosensing. jakubdostalek.cz In bioimaging, copolymers containing N-(2-aminoethyl) methacrylamide (B166291) (a close structural analog) have been synthesized with fluorescent dyes to create probes for cellular imaging. nih.gov The amine groups on the polymer backbone provide the attachment points for these imaging agents.

Drug and Gene Delivery: AEA is a component in the synthesis of polymers for drug delivery systems. lookchem.com Its inclusion allows for the creation of hydrogels that can encapsulate and provide controlled release of therapeutic agents. lookchem.commdpi.com The amine groups can be functionalized with targeting ligands, such as folic acid, to direct nanoparticles to specific cells (e.g., cancer cells). nih.govacs.org This targeted approach enhances the efficacy of the delivered drug. For instance, polymers synthesized by RAFT polymerization have been end-functionalized with an amine group, which was then conjugated to folic acid with high efficiency (94%). nih.govacs.org Similarly, AEA is used in the generation of poly(amidoamine) (PAMAM) dendrimers, where the terminal amine groups can be functionalized for the systemic delivery of drugs and genes. mdpi.com

Tissue Engineering and Biomaterials: In tissue engineering, hydrogels provide supportive scaffolds for cell growth. lookchem.com AEA is used as a linker to modify biomaterials like hyaluronic acid (HA). researchgate.net The carboxylic acid groups of HA are reacted with the amine group of AEA to create hyaluronic acid-acrylamide derivatives. researchgate.net These modified HA molecules can then be crosslinked to form hydrogels. The properties of these hydrogels can be further tuned for specific applications, such as promoting cell adhesion by patterning the hydrogel with peptides like RGD, which requires available reactive groups for conjugation. nih.govresearchgate.net

The table below details specific modifications of AEA-containing polymers and their research applications.

| Application Area | Polymer System | Modification | Attached Molecule/Functionality | Research Goal |

| Drug Delivery | Poly(dimethylaminoethyl methacrylate) (PDMAEMA) | End-functionalization via RAFT polymerization using an amino-maleimide monomer. nih.govacs.org | Folic Acid | To create targeted drug delivery vehicles. nih.govacs.org |

| Bioimaging | Poly(HPMA)-co-poly(AEMA) | Copolymerization with a fluorescent monomer. nih.gov | Anthracene-derived fluorophore | To develop copolymers with aggregation-induced emission for bioimaging applications. nih.gov |

| Tissue Engineering | Hyaluronic Acid (HA) | Amidation reaction using AEA as a linker. researchgate.net | Acrylamide groups for crosslinking, followed by peptide conjugation. | To create photopolymerizable HA hydrogels with spatially controlled cell-adhesion properties. researchgate.net |

| Bioconjugation | D-aminoacylase (enzyme) | Grafting-from PET-RAFT polymerization of AEA. cumhuriyet.edu.tr | Poly(this compound) chains | To study the effect of hydrophilic polymer chains on enzyme activity and stability. cumhuriyet.edu.tr |

| Biomaterials | Cellulose (B213188) Nanocrystals (CNCs) | Surface-initiated polymerization of N-(2-aminoethyl)methacrylamide. researchgate.net | Cationic polymer brushes | To create functionalized nanoparticles with potential biomedical applications. researchgate.net |

Applications in Advanced Materials Science

Hydrogel Development and Engineering

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key area of application for NAEA. The incorporation of NAEA into hydrogel structures imparts unique functionalities that are crucial for their use in biological contexts.

Synthesis of Poly(N-(2-Aminoethyl)acrylamide) Hydrogels

Poly(this compound) (PNAEA) hydrogels are typically synthesized through radical polymerization of the NAEA monomer. This process often involves a cross-linking agent to form the three-dimensional network. A common method employs an initiator system, such as persulfate-tetramethylethylenediamine, to generate free radicals that initiate the polymerization of the NAEA's vinyl group. The primary amine group on the NAEA molecule provides a site for further chemical modifications after the initial polymer network has been formed. More advanced techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can be used to create well-defined PNAEA polymers with controlled molecular weights and narrow distributions, allowing for the synthesis of complex polymer architectures like block copolymers. rsc.orgacs.org

Hybrid Hydrogel Systems (e.g., with Hyaluronic Acid)

NAEA is frequently used to create hybrid hydrogel systems by combining it with natural polymers like hyaluronic acid (HA). diva-portal.orgdiva-portal.orgnih.gov HA, a major component of the extracellular matrix in many tissues, is an attractive material for creating biocompatible scaffolds. researchgate.net However, native HA lacks the necessary groups for chemical cross-linking. To address this, HA can be chemically modified by reacting its carboxylic acid groups with the primary amine of NAEA, resulting in hyaluronic acid-acrylamide (HA-am). acs.orgmdpi.com This modified HA can then be cross-linked, often through photo-polymerization in the presence of a photoinitiator, to form a stable hydrogel network. diva-portal.orgresearchgate.net These hybrid hydrogels combine the biocompatibility of HA with the tunable properties afforded by the acrylamide (B121943) groups, making them suitable for applications like cell encapsulation and tissue engineering. diva-portal.org

Tailoring Hydrogel Properties for Cell Culture Scaffolds

The ability to tailor the properties of NAEA-containing hydrogels is critical for their use as scaffolds that support cell growth and function.

Control of Mechanical Properties and Swelling Behavior

The mechanical properties, such as stiffness, and the swelling behavior of NAEA-based hydrogels can be precisely controlled by several factors. The concentration of the cross-linking agent is a primary determinant of stiffness; a higher concentration generally leads to a stiffer hydrogel. nih.gov The incorporation of NAEA itself can enhance the cross-linking density and mechanical stability of the hydrogel. In hybrid systems like HA-am hydrogels, the degree of acrylamide modification on the HA backbone and the concentration of the modified polymer in the precursor solution are key parameters for tuning the final properties. For instance, the stiffness of HA-am hydrogels can be modulated by adjusting the duration of UV light exposure during photocrosslinking. The ability to create hydrogels with a range of stiffnesses, from very soft to more rigid, allows for the mimicking of various soft tissues in the body.

Table 1: Factors Influencing Mechanical Properties of NAEA-based Hydrogels

| Factor | Effect on Hydrogel Properties |

|---|---|

| Cross-linker Concentration | Higher concentration increases stiffness and reduces swelling. nih.gov |

| NAEA Incorporation | Enhances cross-linking density and mechanical stability. |

| Degree of Acrylamide Modification (in HA-am) | Higher modification degree can lead to increased cross-linking and stiffness. |

| Polymer Concentration | Higher concentration of the polymer precursor generally results in a stiffer hydrogel. |

| UV Exposure Time (for photocrosslinking) | Longer exposure can increase the extent of cross-linking, leading to higher stiffness. |

Influence on Cell Adhesion and Proliferation in vitro

While some hydrogel backbones like high molecular weight hyaluronic acid are inherently non-adhesive to cells, the incorporation of NAEA provides functional groups that can be used to attach cell-adhesive ligands. A common strategy is to couple peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, a well-known cell adhesion motif found in many extracellular matrix proteins, to the hydrogel. acs.org The primary amines of NAEA can be utilized for this purpose. Studies have shown that the presence of these RGD peptides on NAEA-containing hydrogels promotes the adhesion and proliferation of various cell types, including endothelial cells. The density of these ligands can be controlled, which in turn influences the extent of cell attachment and subsequent behavior.

Micropatterning Techniques for Spatially Controlled Cell Behavior

To create more complex and physiologically relevant in vitro models, researchers employ micropatterning techniques to spatially control where cells can adhere on a hydrogel scaffold. mdpi.com This allows for the creation of defined cell patterns and the study of cell behavior in response to geometric cues. One approach involves using a photocleavable "caged" NAEA comonomer during hydrogel synthesis. nih.gov This caged monomer has its primary amine group protected by a light-sensitive molecule. By exposing specific regions of the hydrogel to UV light, the protective group is cleaved, revealing the primary amines only in the illuminated areas. nih.gov These deprotected amines can then be functionalized with cell-adhesive molecules like RGD peptides. nih.gov This technique enables the creation of high-resolution patterns of cell-adhesive regions on an otherwise non-adhesive hydrogel surface, guiding cell attachment and organization. diva-portal.orgnih.gov For example, brain endothelial cells have been shown to adhere specifically to RGD patterns created on HA-am hydrogels, demonstrating spatial control over cell behavior.

Table 2: Research Findings on NAEA-based Hydrogels for Cell Culture

| Hydrogel System | Key Finding | Reference |

|---|---|---|

| This compound modified hydrogels | Promoted enhanced cell attachment and proliferation. | |

| Hyaluronic acid-acrylamide (HA-am) microgels | Produced via microfluidics for potential use as injectable cell culture scaffolds, enabling nutrient diffusion. | diva-portal.org |

| Poly(acrylamide) hydrogels with caged NAEA | Enabled light-induced spatial patterning of primary amines for controlled cell adhesion. | nih.gov |

| HA-am hydrogels with UV-patterned RGD peptides | Supported the adhesion and proliferation of brain endothelial cells in defined patterns. |

Stimuli-Responsive Hydrogel Architectures

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. "Smart" or stimuli-responsive hydrogels can undergo significant changes in their properties in response to external environmental cues. nih.govdovepress.com The incorporation of this compound into hydrogel structures imparts pH-responsiveness. nih.gov The primary amine groups on the polymer backbone are ionizable; in acidic conditions, they become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. nih.gov This behavior is reversible, with the hydrogel contracting as the pH becomes more basic.

This pH-sensitive swelling and de-swelling make these hydrogels suitable for a variety of applications, including the controlled release of therapeutic agents. smolecule.comresearchgate.net For instance, a drug can be loaded into the hydrogel in its collapsed state and released when the hydrogel swells in response to a specific pH environment, such as that found in certain biological tissues. researchgate.net The ability to tune the swelling behavior by adjusting the concentration of AEA allows for the precise design of hydrogels for specific applications in fields like tissue engineering and smart drug delivery systems. researchgate.net

Functional Polymer Networks and Thin Films

The dual reactivity of this compound is highly advantageous in the synthesis of functional polymer networks and thin films. The acrylamide moiety allows for its incorporation into polymer chains via radical polymerization, while the pendant primary amine groups remain available for subsequent chemical modifications. This post-polymerization functionalization enables the covalent attachment of various molecules, including biomolecules, to create materials with specific functionalities. polysciences.com

For example, thin films composed of AEA-containing polymers can be used as coatings for biomedical devices or as platforms for biosensors. polysciences.com The amine groups on the surface can be used to immobilize enzymes, antibodies, or other biological recognition elements. Furthermore, the cross-linking capabilities of the amine groups contribute to the formation of stable and robust three-dimensional polymer networks, which is crucial for the mechanical integrity of these materials.

Composite Materials Derived from this compound

The integration of this compound-based polymers with inorganic materials leads to the development of advanced composite materials with synergistic properties.

This compound plays a key role in the formation of polymer-inorganic nanoparticle composites. The amine groups in the polymer can coordinate with metal ions or interact with the surface of inorganic nanoparticles, facilitating their dispersion within the polymer matrix and preventing aggregation. mdpi.com

Another significant application is in the modification of cellulose (B213188) nanocrystals (CNCs). canada.caresearchgate.net CNCs are renewable, biodegradable nanomaterials with high strength and a large surface area. researchgate.netnih.gov By grafting poly(this compound) onto the surface of CNCs, their properties can be tailored for specific applications. canada.caresearchgate.net This surface modification can, for example, change the surface charge of the CNCs from anionic to cationic, which is beneficial for interacting with negatively charged biological molecules or for the deposition of other nanoparticles like gold. canada.ca

Composite materials containing this compound have demonstrated enhanced performance in photocatalysis, particularly in applications like the desulfurization of diesel fuel. ekb.egresearcher.lifeekb.eg In a composite of poly(this compound) and nickel oxide (NiO) nanoparticles, the polymer component plays a crucial role in improving the photocatalytic efficiency of the NiO. ekb.egresearchgate.netresearcher.life

The polymer matrix can help to prevent the agglomeration of the NiO nanoparticles, thereby maintaining a high surface area for photocatalytic reactions. mdpi.com Furthermore, the interaction between the polymer and the nanoparticles can modify the electronic and optical properties of the NiO, making it active under visible light, whereas pure NiO is typically only active under UV irradiation. ekb.egresearcher.life This shift to visible light activity is a significant advancement for practical applications. Research has shown that a poly(this compound)-NiO composite can achieve a sulfur removal of up to 60% from diesel fuel containing 12,300 ppm of sulfur, highlighting its potential as an efficient photocatalyst for cleaner fuel production. ekb.egresearcher.lifeekb.eg

Bioconjugation and Bio Interface Research

Strategies for Bioconjugation of N-(2-Aminoethyl)acrylamide Derivatives

Bioconjugation involves the covalent joining of two molecules where at least one is a biomolecule. thermofisher.com Polymers derived from this compound are frequently employed in these strategies due to the reactive pendant primary amine groups along the polymer backbone, which serve as handles for attaching various molecules.

Direct Covalent Attachment to Biomolecules

The structure of this compound allows for direct covalent attachment to biomolecules through two primary mechanisms.

Firstly, the acrylamide (B121943) group itself can directly react with nucleophilic residues on proteins. The α,β-unsaturated carbonyl of the acrylamide acts as a soft electrophile, making it susceptible to a Michael addition reaction. nih.gov This reaction occurs preferentially with soft nucleophiles, such as the thiolate group of deprotonated cysteine residues on proteins. nih.gov This interaction results in a stable, covalent thioether bond, directly linking the polymer chain to the protein without involving the pendant amine. nih.gov

Secondly, the primary amine group on the side chain of the this compound monomer can be directly attached to biomolecules. This is often achieved by reacting the amine with accessible carboxylic acid groups on a biomolecule, such as hyaluronic acid, to form a stable amide bond. researchgate.net This nucleophilic reactivity allows for straightforward functionalization and cross-linking.

Linker-Mediated Bioconjugation

In many applications, the primary amine of the this compound unit serves as an attachment point for bifunctional linker molecules. smolecule.com This approach provides a more controlled and versatile method for bioconjugation.

N-Hydroxysuccinimide (NHS) Ester Chemistry

N-Hydroxysuccinimide (NHS) ester chemistry is a widely used method for targeting primary amines. thermofisher.com NHS esters react readily with the unprotonated primary amine on the this compound side chain to form a chemically stable amide bond. thermofisher.com This reaction is typically performed in buffers with a pH of 7.2 to 9. acs.org

This strategy is frequently used to attach small molecules, such as fluorescent dyes or biotin, to polymers containing this compound. For instance, glycopolymers containing the closely related N-(2-aminoethyl) methacrylamide (B166291) (AEMA) have been successfully labeled with carboxyfluorescein succinimidyl ester, which targets the primary amine groups for fluorescent modification. smolecule.com

Maleimide-Thiol Conjugation

Maleimide-thiol conjugation is a highly specific reaction that forms a stable thioether bond between a maleimide (B117702) group and a sulfhydryl (thiol) group, commonly found on cysteine residues in proteins. thermofisher.com While this compound does not inherently contain a maleimide group, its derivatives are synthesized to incorporate this functionality for targeted bioconjugation.

One strategy involves synthesizing a specialized monomer where the amine of this compound is pre-functionalized with a maleimide group before polymerization. An example is the synthesis of N-[2-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide. tandfonline.com This functional monomer can then be copolymerized to create a polymer backbone with pendant maleimide groups ready for reaction with thiol-containing biomolecules. tandfonline.com

Another approach is a "grafting-to" method where a pre-synthesized polymer is modified. For example, a thiol-terminated poly(N-isopropylacrylamide) (PNIPAM) can be reacted with a bifunctional linker like 1,8-bis-maleimidodiethyleneglycol. rsc.org The resulting maleimide-terminated polymer can then be conjugated to the thiol groups of proteins such as bovine serum albumin. rsc.org This two-step thiol-ene reaction sequence provides a robust method for creating protein-polymer conjugates. rsc.org

| Conjugation Strategy | Reactive Groups Involved | Resulting Bond | Key Features |

| Direct Attachment (Michael Addition) | Acrylamide (α,β-unsaturated carbonyl) + Protein Thiol (Cysteine) | Thioether Bond | Direct reaction with the polymer backbone. nih.gov |

| Direct Attachment (Amidation) | Pendant Amine + Biomolecule Carboxyl | Amide Bond | Direct reaction of the side chain with biomolecules like hyaluronic acid. researchgate.net |

| NHS Ester Chemistry | Pendant Amine + NHS Ester | Amide Bond | Highly efficient for attaching labels and linkers to the polymer side chain. smolecule.comthermofisher.com |

| Maleimide-Thiol Conjugation | Pre-functionalized Maleimide + Protein Thiol (Cysteine) | Thioether Bond | Highly specific for cysteine residues; often involves specialized monomers or post-polymerization modification. tandfonline.comrsc.org |

Formation of Protein-Polymer Conjugates

The creation of protein-polymer conjugates is a major application of this compound, aimed at enhancing the properties of therapeutic proteins. These conjugates can improve protein stability, solubility, and in vivo circulation time. A primary method for their synthesis is the "grafting-from" technique, where polymer chains are grown directly from the surface of a protein. researchgate.net This is often accomplished using controlled radical polymerization techniques like photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net

Stabilization and Activity Modulation of Enzymes (e.g., D-aminoacylase)

Research has demonstrated the utility of this compound in modifying industrial enzymes like D-aminoacylase, which is used in the production of chiral amino acids. In one study, D-aminoacylase was conjugated with polymers using a "grafting-from" strategy via PET-RAFT polymerization. researchgate.net The study compared the effects of a hydrophilic monomer, this compound, with a hydrophobic monomer, N-(isobutoxymethyl)acrylamide. researchgate.net

The results showed that modification with these polymers significantly increased the thermal stability of the D-aminoacylase enzyme. researchgate.net Interestingly, the study also reported that the conjugate made with the hydrophobic monomer led to a greater increase in enzyme activity compared to the conjugate with the hydrophilic this compound. researchgate.net This highlights how the chemical nature of the polymer side chains can be tuned to modulate enzyme function.

| Enzyme | Polymer Monomer | Conjugation Strategy | Observed Effect on Enzyme | Reference |

| D-aminoacylase | This compound (hydrophilic) | Grafting-from (PET-RAFT) | Increased thermal stability | researchgate.net |

| D-aminoacylase | N-(isobutoxymethyl)acrylamide (hydrophobic) | Grafting-from (PET-RAFT) | Increased thermal stability and higher activity increase than the hydrophilic conjugate | researchgate.net |

Design of Polymer-Protein Hybrids

The design of polymer-protein hybrids often utilizes this compound to create materials with enhanced stability and functionality. These hybrids combine the biological activity of proteins with the tunable properties of synthetic polymers.

Researchers have synthesized novel polymer-protein conjugates by employing photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net In one study, D-aminoacylase, an industrially important enzyme, was conjugated with polymers. The use of a hydrophilic monomer, this compound, was explored alongside a hydrophobic monomer to study the effects of the polymeric side chain composition on the enzyme's activity and stability. researchgate.net The results indicated that the "grafting from" strategy enhanced the thermal stability of the D-aminoacylase. researchgate.net

Another approach involves the creation of interpenetrating polymer networks (IPNs) to form biocompatible surface treatments. A copolymer of acrylamide and poly(ethylene glycol) (PEG) was designed to be adaptable and durable for metallic, polymeric, and ceramic materials. acs.org These IPN-configured surfaces demonstrated low protein adsorption and facilitated easier cell detachment compared to unmodified surfaces. acs.org

| Polymer System | Protein/Surface | Key Findings | Reference |

| Poly(this compound) | D-aminoacylase | Enhanced thermal stability of the enzyme. | researchgate.net |

| P(AAm-co-EG) IPN | Oxide Surfaces | Reduced protein adsorption and lower cell attachment shear stress. | acs.org |

Nucleic Acid Conjugates and Mimics

This compound and its derivatives are instrumental in the development of nucleic acid conjugates and mimics, which have significant applications in molecular diagnostics and therapeutics.

The functionalization of oligonucleotides is crucial for their use as probes in various diagnostic assays. This compound provides a convenient means to attach oligonucleotides to polymer supports. For instance, it has been used to create functionalized acrylamide gels for the immobilization of short oligonucleotides, which is particularly useful for applications like sequencing by hybridization (SBH). oup.comoup.com

In one method, this compound hydrochloride is copolymerized with other monomers to create an amino-functionalized polyacrylamide gel. oup.comoup.com This amino matrix allows for the covalent attachment of oligonucleotides. The density of amino groups on the gel can be controlled, which in turn influences the amount of oligonucleotide that can be immobilized. oup.comoup.com

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds. rsc.orgatdbio.comgoogle.commdpi.com This neutral backbone, in contrast to the negatively charged sugar-phosphate backbone of DNA, allows PNAs to bind to complementary DNA and RNA with higher affinity and specificity. atdbio.comgoogle.commdpi.com this compound is related to the fundamental building block of the PNA backbone.

PNAs exhibit enhanced stability against enzymatic degradation by nucleases and proteases. atdbio.commdpi.com These properties make them attractive candidates for therapeutic and diagnostic applications, including antisense and antigene strategies. google.commdpi.com Research has also explored the synthesis of PNA-like oligonucleotide mimics for use in nucleic acid hybridization assays based on polyacrylamide technology. oup.com These mimics have shown promising results in terms of the stability of the duplexes they form with DNA targets. oup.com

| Nucleic Acid Application | Role of this compound or Analogue | Key Advantages | References |

| Oligonucleotide Immobilization | Monomer for functionalized polymer support | Covalent attachment for diagnostic arrays | oup.comoup.com |

| Peptide Nucleic Acids (PNAs) | Structural component of the PNA backbone | Higher binding affinity, enzymatic stability | rsc.orgatdbio.comgoogle.commdpi.com |

| PNA-like Mimics | Building block for novel DNA mimics | Improved duplex stability in hybridization assays | oup.com |

Oligonucleotide Functionalization for Molecular Diagnostics

Surface Functionalization for Bio-interfaces

The ability to modify surfaces at the molecular level is critical for the development of advanced bio-interfaces, such as those found in biosensors and materials designed for specific cell interactions. This compound is a key compound in this area due to its capacity to introduce reactive amine groups onto a variety of substrates.

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. nih.govmdpi.com The performance of a biosensor is highly dependent on the effective immobilization of the biorecognition element (e.g., enzymes, antibodies, nucleic acids) onto the transducer surface. nih.govmdpi.com

This compound can be used to create polymer coatings that facilitate the covalent attachment of these biorecognition elements. For example, polymers containing this compound can be used to modify electrode surfaces in electrochemical biosensors. nih.govmdpi.com The primary amine groups can be used to link to the biorecognition molecules, enhancing the sensitivity and specificity of the sensor. nih.gov This approach is particularly relevant for the development of next-generation biosensors for a wide range of targets. nih.gov

Controlling the interactions between cells and materials is a fundamental aspect of tissue engineering and regenerative medicine. Surface chemistry plays a pivotal role in dictating cell behavior, including adhesion, proliferation, and differentiation.

This compound is utilized to functionalize materials to promote or control cell adhesion. For instance, it has been used as a linker to functionalize hyaluronic acid (HA) with acrylamide groups. nih.govresearchgate.net These modified HA hydrogels can then be patterned with cell-adhesive peptides like RGD (arginine-glycine-aspartate) through UV-mediated reactions. nih.govresearchgate.net This allows for the creation of spatially defined patterns of cell adhesion, which is valuable for studying cell-cell interactions and for creating more complex in vitro cell culture models. nih.gov

Furthermore, copolymers incorporating this compound have been used to create surfaces with low cell attachment properties. acs.org By creating interpenetrating polymer networks, surfaces can be designed where cells can be detached under lower shear stress, which is beneficial for certain cell culture and analysis applications. acs.org

| Surface Application | Function of this compound | Outcome | References |

| Biosensor Surfaces | Provides amine groups for biomolecule immobilization | Enhanced sensor performance and stability | nih.govmdpi.com |

| Cell Culture Scaffolds | Linker for attaching cell-adhesive peptides | Spatially controlled cell adhesion | nih.govresearchgate.net |

| Low-Adhesion Surfaces | Component of interpenetrating polymer networks | Reduced cell attachment for specific applications | acs.org |

Analytical and Characterization Methodologies

Spectroscopic Analysis of N-(2-Aminoethyl)acrylamide and its Polymers

Spectroscopic methods are fundamental in the verification of the chemical structure of this compound and its polymers. Techniques such as Infrared Spectroscopy and Nuclear Magnetic Resonance provide detailed information about the functional groups and the atomic arrangement within the molecules.

Infrared Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in both the this compound monomer and its polymers. The FT-IR spectrum of the monomer exhibits characteristic absorption bands that confirm its structure. For instance, the presence of the acrylamide (B121943) group is indicated by bands corresponding to the C=O stretching (amide I), N-H bending (amide II), and C=C stretching vibrations. The aminoethyl group is identified by N-H stretching and bending vibrations. tandfonline.com

Upon polymerization, significant changes are observed in the FT-IR spectrum. The disappearance or significant reduction of the vinyl C=C stretching band confirms the conversion of the monomer into a polymer. tandfonline.com The spectrum of poly[this compound] shows a characteristic peak for the -CO-NH-R group (a combination of N-H bending and C-N stretching) at approximately 1566 cm⁻¹. This is distinct from the amide II band in primary amides like polyacrylamide. rsc.org A broad peak observed in the range of 3261-3366 cm⁻¹ is attributed to the N-H stretching vibration within the –CO-NH-CH₂-CH₂-NH₂ structure. rsc.org The deformation vibration of the primary amine (NH₂) in the aminoethyl group is located around 1615 cm⁻¹, often overlapping with the C=O stretching vibration at approximately 1641.8 cm⁻¹. rsc.org

| Vibrational Mode | Monomer (this compound) | Poly(this compound) |